N-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}ACETAMIDE
Description
N-{2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}acetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to mimic carboxylic acids. This compound features a tetrazole ring attached to a phenyl group, which is further linked to an acetamide moiety through a sulfanyl-ethyl chain.
Properties
IUPAC Name |
N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS/c1-9(17)12-7-8-18-11-13-14-15-16(11)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKAAJHUOSFBBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCSC1=NN=NN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}acetamide typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an amine with sodium azide and triethyl orthoformate in an acidic medium.
Attachment of Phenyl Group: The phenyl group is introduced through a coupling reaction with the tetrazole ring.
Formation of Sulfanyl-Ethyl Chain: The sulfanyl-ethyl chain is synthesized by reacting an appropriate thiol with an alkyl halide.
Formation of Acetamide Moiety: The final step involves the acylation of the sulfanyl-ethyl chain with acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors under controlled temperature and pressure conditions to ensure high yield and purity. Solvents such as acetonitrile and water are commonly used due to their eco-friendly nature and ease of extraction .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
N-{2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a bioisostere for carboxylic acids in drug design, exhibiting antibacterial, antifungal, and anti-inflammatory activities.
Biochemistry: The compound is used in DNA synthesis due to its ability to form stable complexes with metal ions.
Material Science: It is employed in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-{2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in bacterial cell wall synthesis and inflammatory pathways.
Pathways Involved: It inhibits the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation and bacterial growth.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}acetamide: Unique due to its sulfanyl-ethyl chain and acetamide moiety.
5-Phenyl-1H-tetrazole: Lacks the sulfanyl-ethyl chain and acetamide moiety.
N-{2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]ethyl}acetamide: Similar structure but with a thioether linkage instead of a sulfanyl group.
Uniqueness
This compound is unique due to its combination of a tetrazole ring, phenyl group, sulfanyl-ethyl chain, and acetamide moiety, which confer distinct chemical and biological properties.
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